Phenformin Hydrochloride

Description

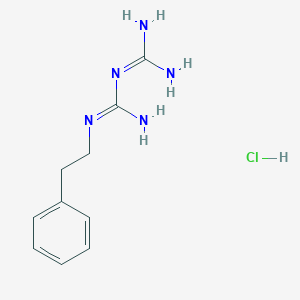

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(2-phenylethyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5.ClH/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H6,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUCWSWKRIOILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5.ClH, C10H16ClN5 | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3493-37-6 | |

| Record name | Imidodicarbonimidic diamide, N-(2-phenylethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3493-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021121 | |

| Record name | Phenformin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenformin hydrochloride appears as white solid or powder. Formerly used as an anti-diabetic drug. Toxic (causes lactic acidosis. | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | SID56422460 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

834-28-6 | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenformin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenformin hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenformin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenformin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91XC93EU03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

347 to 352 °F (NTP, 1992) | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the Lipophilicity and Cell Permeability of Phenformin Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of phenformin hydrochloride, focusing on its lipophilicity and cell permeability. These parameters are critical for understanding its pharmacokinetic profile and potent biological activity, which has led to renewed interest in its use as an anti-cancer agent.

Lipophilicity of this compound

Lipophilicity, the affinity of a molecule for a lipid environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A higher LogP value indicates greater lipophilicity.

Phenformin is significantly more lipophilic than its biguanide analog, metformin. This is primarily due to the presence of a phenylethyl side chain in phenformin, which is larger and less polar than the two methyl groups found in metformin.[1] This increased lipophilicity is a major factor in its distinct pharmacological behavior.[2]

Data Presentation: Physicochemical and Lipophilicity Data

The following table summarizes the reported physicochemical and lipophilicity values for phenformin.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₅N₅ | --INVALID-LINK-- |

| Molar Mass | 205.265 g·mol⁻¹ | --INVALID-LINK-- |

| LogP (Octanol/Water) | -0.8 | --INVALID-LINK--[2] |

| LogP (Octanol/Water) | -0.83 | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| LogP (Calculated) | -0.60 | --INVALID-LINK--[5] |

| LogP (Calculated) | -0.72 (for HCl salt) | --INVALID-LINK--[6] |

Experimental Protocols for Lipophilicity Determination

a) Shake-Flask Method (Gold Standard)

The traditional method for determining LogP is the shake-flask technique using an n-octanol/water system.

-

Preparation: A solution of this compound is prepared in either n-octanol or water, which have been pre-saturated with each other to ensure thermodynamic equilibrium.

-

Partitioning: Equal volumes of the n-octanol and aqueous phases are combined in a separation funnel or vial. The mixture is shaken vigorously to facilitate the partitioning of the compound between the two immiscible layers.

-

Equilibration: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to expedite this process.

-

Quantification: The concentration of phenformin in both the n-octanol and aqueous layers is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

b) Reversed-Phase Thin-Layer Chromatography (RP-TLC)

Chromatographic methods offer a faster alternative for estimating lipophilicity by correlating a compound's retention behavior with its partitioning properties.

-

Stationary Phase: RP-TLC plates (e.g., RP-18, RP-2) with a nonpolar stationary phase are used.

-

Mobile Phase: A series of mobile phases are prepared with varying concentrations of an organic modifier (e.g., methanol, acetonitrile) in an aqueous buffer.

-

Application & Development: A small spot of the phenformin solution is applied to the plate, which is then developed in a chamber containing one of the mobile phases.

-

Measurement: The retention factor (Rf) is measured for each mobile phase composition. This is converted to the Rₘ value using the formula: Rₘ = log((1/Rf) - 1).

-

Extrapolation: The Rₘ values are plotted against the concentration of the organic modifier. The lipophilicity parameter (Rₘw) is determined by extrapolating the linear regression to a 0% organic modifier concentration (100% aqueous phase). This Rₘw value is well-correlated with LogP.[7][8]

Cell Permeability of this compound

Cell permeability describes the ability of a drug to pass through cellular membranes to reach its site of action. Phenformin's higher lipophilicity relative to metformin suggests superior cell permeability. Indeed, evidence indicates that phenformin can enter cells more freely and is not reliant on specific transporters, such as the organic cation transporters (OCTs) that are required for significant metformin uptake.[9] This ability to readily cross cellular membranes contributes to its higher potency and allows it to accumulate within the mitochondrial matrix, its primary site of action.

While specific apparent permeability (Papp) values for phenformin from standardized Caco-2 assays are not widely available in the cited literature, its permeability characteristics can be inferred and compared to metformin.

Data Presentation: Comparative Permeability Profile

| Feature | Phenformin | Metformin |

| LogP | ~ -0.8 | ~ -2.6 |

| Primary Uptake Mechanism | Passive Diffusion / Transporter-Independent | Carrier-Mediated (OCTs) |

| Qualitative Permeability | High | Low / Transporter-Dependent[9] |

| Reported Caco-2 Papp (cm/s) | Data not available | 1.36 x 10⁻⁵ to 4.14 x 10⁻⁵ |

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry-standard in vitro model for predicting human intestinal drug absorption. When cultured on semi-permeable filter supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

-

Cell Culture and Seeding: Caco-2 cells are cultured under standard conditions (37°C, 5% CO₂). For permeability assays, they are seeded at a high density onto semi-permeable membrane inserts (e.g., Transwell®) in a multi-well plate format.

-

Monolayer Formation: The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer with robust tight junctions.

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is crucial. It is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Only monolayers with TEER values above a pre-determined threshold are used. The permeability of a low-permeability marker, such as Lucifer yellow or radiolabeled mannitol, is also measured to confirm the integrity of the tight junctions.

-

Transport Experiment:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

To measure absorptive permeability (Apical-to-Basolateral, A→B) , the phenformin solution is added to the apical (upper) chamber, and fresh buffer is added to the basolateral (lower) chamber.

-

To measure efflux (Basolateral-to-Apical, B→A) , the drug is added to the basolateral chamber, and fresh buffer is added to the apical chamber. This helps identify if the drug is a substrate for efflux pumps like P-glycoprotein (P-gp).[5]

-

The plates are incubated at 37°C with gentle shaking.

-

-

Sample Collection and Analysis: At predefined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the receiver chamber and replaced with fresh buffer. The concentration of phenformin in the samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Calculation of Apparent Permeability (Papp): The Papp value, in cm/s, is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).

-

A is the surface area of the membrane insert.

-

C₀ is the initial concentration of the drug in the donor chamber.

-

-

Visualizations: Workflows and Pathways

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from physicochemical characterization to the assessment of cellular activity.

Caption: Logical workflow for characterizing phenformin properties.

Phenformin's Core Signaling Pathway

Phenformin's primary mechanism of action involves the inhibition of the mitochondrial respiratory chain, leading to the activation of AMPK and subsequent inhibition of the mTOR pathway, a central regulator of cell growth and proliferation.

Caption: Phenformin's primary mechanism of action via AMPK.

Conclusion

This compound is a biguanide with moderate lipophilicity (LogP ≈ -0.8) and consequently high cell permeability. Unlike its analog metformin, phenformin's ability to readily diffuse across cell membranes without reliance on specific uptake transporters underpins its greater potency. This key characteristic facilitates its accumulation in mitochondria, leading to efficient inhibition of Complex I and robust activation of the tumor-suppressing AMPK signaling pathway. While extensive qualitative data support its high permeability, the lack of standardized quantitative data, such as a consensus Caco-2 Papp value, represents a gap in its complete biopharmaceutical profile. Further studies to establish these quantitative metrics would be valuable for future drug development and optimization efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metformin and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. A comparison of uptake of metformin and phenformin mediated by hOCT1 in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Mechanisms of Action: Phenformin Hydrochloride vs. Metformin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phenformin and metformin, both members of the biguanide class of antihyperglycemic agents, have distinct pharmacological profiles despite their structural similarities. While metformin remains a cornerstone in the management of type 2 diabetes, phenformin was largely withdrawn from clinical use due to a higher incidence of lactic acidosis.[1][2] This technical guide provides a detailed comparative analysis of the core mechanisms of action of phenformin hydrochloride and metformin, with a focus on their molecular targets and downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target for both phenformin and metformin is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[3][4][5] Inhibition of Complex I disrupts the electron transport chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP and ADP:ATP ratios.[6] This shift in the cellular energy status is a critical upstream event that triggers the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.[7][8][9]

Potency and Cellular Uptake

A key differentiator between phenformin and metformin is their potency, which is largely attributed to differences in their cellular uptake mechanisms. Phenformin is significantly more lipophilic than metformin, allowing it to passively diffuse across cellular membranes. In contrast, metformin is a more hydrophilic molecule and requires the organic cation transporter 1 (OCT1) for efficient uptake into hepatocytes.[10][11][12] This difference in cellular entry contributes to phenformin's higher potency, with studies indicating it is approximately 10 to 50 times more potent than metformin in various models.[6][13]

Quantitative Data Summary

The following tables summarize the key quantitative differences between phenformin and metformin from various in vitro and in vivo studies.

| Parameter | Phenformin | Metformin | Cell/System Type | Reference |

| Complex I Inhibition (IC50) | ~25-500 µM | ~0.45-1.2 mM | Platelets, PBMCs | [14] |

| Potency (Lactate Production) | ~10x more potent | 1x | Isolated Rat Hepatocytes | [6] |

| Plasma Lactate (in vivo) | 1.64 ± 0.05 mmol/L | 1.30 ± 0.05 mmol/L | Diabetic Patients | [15] |

| Exercise-Induced Lactate (Peak) | 2.56 mmol/L | 2.19 mmol/L | Diabetic Patients | [16] |

Table 1: Comparative quantitative data for phenformin and metformin.

Key Signaling Pathways and Cellular Effects

AMPK-Dependent Pathways

The activation of AMPK by both biguanides initiates a cascade of downstream events aimed at restoring cellular energy homeostasis. A primary consequence is the inhibition of hepatic gluconeogenesis, the process of glucose production in the liver.[17][18][19] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.

Figure 1: Core mechanism of biguanides via Complex I inhibition and AMPK activation.

Effects on Glucose Uptake and Gut-Brain-Liver Axis

Both phenformin and metformin have been shown to increase glucose uptake and utilization in peripheral tissues, including the gut.[20] They also stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, suppresses glucagon release, and slows gastric emptying.[21]

Figure 2: Gut-level effects of biguanides on glucose uptake and GLP-1 secretion.

Lactic Acidosis

The inhibition of mitochondrial respiration by biguanides can lead to an increase in anaerobic glycolysis to meet cellular energy demands. This results in the production of lactate. Due to its higher potency and wider tissue distribution, phenformin causes a more pronounced increase in lactate production, which can lead to lactic acidosis, a potentially fatal metabolic complication.[6][15][22]

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the comparison of phenformin and metformin.

Assessment of Mitochondrial Respiration and Complex I Activity

Objective: To measure the inhibitory effects of phenformin and metformin on mitochondrial complex I activity.

Methodology: High-Resolution Respirometry

High-resolution respirometry is a standard method to assess mitochondrial function in isolated mitochondria, permeabilized cells, or tissues.[2][23][24][25][26]

-

Instrumentation: An oxygraph, such as the Oroboros Oxygraph-2k or Seahorse XF Analyzer, is used.

-

Sample Preparation: Mitochondria are isolated from cells or tissues of interest through differential centrifugation.[27][28]

-

Assay Procedure:

-

Isolated mitochondria are suspended in a respiration medium within the oxygraph chamber.

-

A substrate for Complex I, such as pyruvate and malate, is added to stimulate respiration.[27]

-

The basal oxygen consumption rate (OCR) is measured.

-

Increasing concentrations of phenformin or metformin are titrated into the chamber, and the corresponding changes in OCR are recorded to determine the IC50 values.

-

Rotenone, a specific Complex I inhibitor, is used as a positive control.[28]

-

Figure 3: Experimental workflow for assessing Complex I inhibition.

Lactate Production Assay

Objective: To quantify the effect of phenformin and metformin on lactate production in vitro.

Methodology:

-

Cell Culture: Hepatocytes or other relevant cell types are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of phenformin or metformin for a specified duration.

-

Sample Collection: The cell culture supernatant is collected.

-

Lactate Measurement: Lactate concentration in the supernatant is measured using a colorimetric or fluorometric lactate assay kit. These kits typically involve an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.[29][30][31][32] Alternatively, plasma lactate can be measured using an amperometric electrode method.[22]

Glucose Uptake Assay

Objective: To measure the effect of phenformin and metformin on glucose uptake in cells.

Methodology:

-

Cell Culture: Adipocytes, muscle cells, or other insulin-responsive cells are cultured.

-

Treatment: Cells are treated with phenformin or metformin in the presence or absence of insulin.

-

Glucose Analog Incubation: A labeled glucose analog, such as 2-deoxy-D-[3H]glucose or a fluorescent analog like 2-NBDG, is added to the culture medium.[33][34][35][36]

-

Uptake Measurement: After a defined incubation period, the cells are washed to remove extracellular glucose analog. The amount of intracellularly accumulated analog is quantified by scintillation counting for radiolabeled analogs or fluorescence microscopy/plate reader for fluorescent analogs.

AMPK Activation Assay

Objective: To determine the effect of phenformin and metformin on the phosphorylation and activation of AMPK.

Methodology: Western Blotting

-

Cell Lysis: Cells treated with phenformin or metformin are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) at Threonine 172 and total AMPK.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used to visualize the protein bands. The band intensities are quantified to determine the ratio of p-AMPK to total AMPK.[3][7][8]

Conclusion

Phenformin and metformin share a common primary mechanism of action through the inhibition of mitochondrial Complex I and subsequent activation of AMPK. However, the significantly higher potency of phenformin, driven by its lipophilicity and OCT1-independent cellular uptake, leads to a more pronounced disruption of cellular respiration and a greater risk of lactic acidosis. Metformin's reliance on OCT1 for hepatic uptake likely contributes to its more favorable safety profile. Understanding these nuanced differences in their mechanisms of action is crucial for the continued development of safer and more effective biguanide-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of metformin compared to the effects of phenformin on the lactate production and the metabolism of isolated parenchymal rat liver cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenformin Activates the Unfolded Protein Response in an AMP-activated Protein Kinase (AMPK)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comparison of uptake of metformin and phenformin mediated by hOCT1 in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of genetic variation in the organic cation transporter 1 (OCT1) on metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. OCT1-Mediated Metformin Uptake Regulates Pancreatic Stellate Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The hyperlactatemic effect of biguanides: a comparison between phenformin and metformin during a 6-month treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of phenformin and metformin on exercise induced lactataemia in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biguanides suppress hepatic glucagon signaling by decreasing production of cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. Inhibition of hepatic gluconeogenesis in type 2 diabetes by metformin: complementary role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enhanced secretion of glucagon-like peptide 1 by biguanide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Association between Metformin Use and Risk of Lactic Acidosis or Elevated Lactate Concentration in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. High-resolution Respirometry to Measure Mitochondrial Function of Intact Beta Cells in the Presence of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 26. researchgate.net [researchgate.net]

- 27. Mitochondrial complex activity assays [protocols.io]

- 28. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Effect of different pre-analytical conditions on plasma lactate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Effect of different pre-analytical conditions on plasma lactate concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Clinical use of plasma lactate concentration. Part 1: Physiology, pathophysiology, and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]

- 34. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 35. revvity.com [revvity.com]

- 36. abcam.com [abcam.com]

Phenformin Hydrochloride and the AMPK Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activation of AMP-activated protein kinase (AMPK) by phenformin hydrochloride. It details the primary signaling cascade, downstream cellular effects, quantitative data from key studies, and methodologies for relevant experimental protocols.

The Core Mechanism of AMPK Activation by Phenformin

Phenformin, a biguanide compound, is a potent activator of AMPK, a crucial cellular energy sensor. Its mechanism of action is primarily indirect, initiated by inducing a state of cellular energy stress.

Inhibition of Mitochondrial Complex I

The principal and initial action of phenformin is the inhibition of Complex I (NADH:ubiquinone oxidoreductoreductase) of the mitochondrial electron transport chain.[1][2][3][4] Phenformin is a significantly more potent inhibitor of Complex I than its analogue, metformin, which is attributed to its more lipophilic nature allowing for easier accumulation within the mitochondrial matrix.[5][6][7] This inhibition curtails the process of oxidative phosphorylation, leading to a significant reduction in mitochondrial ATP synthesis.[1][8] Studies have shown that phenformin's inhibitory effects are more pronounced on the "deactivated" conformational state of Complex I, which can be induced by hypoxic conditions often found in tumors.[5][6]

Alteration of the Cellular Energy State

The inhibition of ATP production by mitochondria leads to a rapid shift in the cellular nucleotide balance. Specifically, the ratio of adenosine monophosphate (AMP) to adenosine triphosphate (ATP), and/or adenosine diphosphate (ADP) to ATP, increases significantly.[2][8][9] This elevated AMP:ATP ratio is the critical trigger for the activation of AMPK.[10][11] AMP binds to the γ-subunit of the AMPK complex, causing a conformational change that promotes its activation through phosphorylation.[9][10][11]

The Role of Upstream Kinases: LKB1

The primary upstream kinase responsible for activating AMPK in response to energy stress is the tumor suppressor Liver Kinase B1 (LKB1).[12][13] Following the allosteric change induced by AMP binding, LKB1 phosphorylates the threonine-172 residue (Thr172) on the α-catalytic subunit of AMPK.[12][14] This phosphorylation event is essential for full AMPK activation.[14] In cells deficient in LKB1, the ability of phenformin to activate AMPK is significantly diminished, rendering these cells more susceptible to cell death from the induced energy crisis as they cannot mount the appropriate metabolic adaptive response.[7][12][13] While LKB1 is the canonical upstream kinase, some evidence suggests alternative, LKB1-independent activation pathways may exist, potentially involving kinases such as IκB kinase (IKK) and TAK1.[15][16]

Caption: Core signaling pathway of Phenformin-induced AMPK activation.

Downstream Consequences of Phenformin-Induced AMPK Activation

Once activated, AMPK acts as a master metabolic switch, phosphorylating a multitude of downstream targets to restore energy homeostasis. It achieves this by inhibiting anabolic, ATP-consuming pathways while simultaneously promoting catabolic, ATP-generating processes.

Regulation of mTORC1 Signaling

A primary target of activated AMPK is the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[17][18] AMPK directly phosphorylates and inhibits key components of the mTORC1 pathway, including Raptor. It also phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1. This multi-pronged inhibition of mTORC1 leads to the dephosphorylation and inactivation of its downstream effectors, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[17][19] The ultimate result is a shutdown of protein synthesis and cell cycle progression, contributing to the anti-proliferative effects of phenformin.[17]

Impact on Cellular Metabolism and Viability

By inhibiting mTORC1 and other anabolic pathways, AMPK conserves cellular energy. Concurrently, it promotes ATP production through the stimulation of glycolysis and fatty acid oxidation. This metabolic reprogramming is a key survival response to the energy stress induced by phenformin.[8][18] However, in cancer cells, particularly those with underlying metabolic vulnerabilities or defects in the LKB1-AMPK pathway, this response may be insufficient. The sustained energy crisis can overwhelm the cell's adaptive capacity, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[7][17]

Quantitative Analysis of Phenformin's Effects

The potency of phenformin varies across different cell types and experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: Potency of Phenformin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (mM) | Reference |

|---|---|---|---|

| MCF7 | Breast Cancer | 1.184 ± 0.045 | [17] |

| ZR-75-1 | Breast Cancer | 0.665 ± 0.007 | [17] |

| MDA-MB-231 | Breast Cancer | 2.347 ± 0.010 | [17] |

| SUM1315 | Breast Cancer | 1.885 ± 0.015 | [17] |

| tPTEN-/- | T-ALL | ~0.005 (5 µM) | [8] |

| tPTEN-/- tAMPK-/- | T-ALL | ~0.027 (27 µM) |[8] |

Table 2: Effective Concentrations of Phenformin for Key Biological Effects

| Effect | System/Cell Type | Concentration | Reference |

|---|---|---|---|

| Increased Cytosolic [AMP] | Isolated Rat Hearts | 0.2 mM | [9][10] |

| Inhibition of Complex I (NADH Oxidation) | Isolated Rat Brain Mitochondria | 0.025 mM | [5] |

| Reduction in Mitochondrial OCR | SH-SY5Y Neuroblastoma Cells | 0.05 mM | [2] |

| Complete Inhibition of Mitochondrial OCR | SH-SY5Y Neuroblastoma Cells | 0.25 mM | [2] |

| Robust AMPK Phosphorylation | ErbB2+ Breast Cancer Cells | 7.5 - 250 µM | [20] |

| AMPK Activation | Bladder Cancer Cells | 0 - 0.5 mM |[19] |

Key Experimental Protocols

Investigating the phenformin-AMPK pathway involves a range of standard molecular and cellular biology techniques.

Assessment of Protein Phosphorylation by Western Blotting

This is the most common method to verify the activation of the AMPK pathway. It measures the phosphorylation status of AMPK (at Thr172) and its downstream targets like ACC (Acetyl-CoA Carboxylase) and components of the mTORC1 pathway (p70S6K, 4EBP1).

Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for specified time periods (e.g., 6, 24, 36 hours).

-

Lysis: Harvest cells and lyse them in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature and load equal amounts of protein onto a polyacrylamide gel for separation by size.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-AMPK Thr172) and the total protein (e.g., anti-AMPKα).

-

Detection: Incubate with a species-specific secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.

Caption: Standard experimental workflow for Western Blot analysis.

Measurement of Mitochondrial Respiration (Seahorse XF Assay)

This assay directly measures the impact of phenformin on mitochondrial function by quantifying the oxygen consumption rate (OCR).

Methodology:

-

Cell Seeding: Seed cells in a specialized Seahorse XF microplate and allow them to adhere.

-

Pre-treatment: Treat cells with phenformin for the desired duration prior to the assay.

-

Assay Preparation: Replace the culture medium with a low-buffered assay medium and incubate the cells in a non-CO2 incubator to allow temperature and pH equilibration.

-

Seahorse Analysis: Place the microplate in a Seahorse XF Analyzer. The instrument lowers probes into each well to create a transient microchamber, where it measures changes in oxygen concentration over time to calculate the OCR.

-

Mitochondrial Stress Test (Optional): After measuring the basal OCR, sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) can be performed to dissect different parameters of mitochondrial function.

Determination of Mitochondrial Complex I Activity

This biochemical assay directly measures phenformin's inhibitory effect on its primary target.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissues using differential centrifugation.

-

Assay Reaction: In a spectrophotometer-compatible plate or cuvette, add isolated mitochondria to an assay buffer.

-

Inhibitor Treatment: Add phenformin at various concentrations.

-

Initiate Reaction: Start the reaction by adding the substrate for Complex I, NADH.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation (decrease in A340) is directly proportional to the activity of Complex I.

-

Data Analysis: Calculate the rate of reaction for each condition and express the activity in phenformin-treated samples as a percentage of the untreated control.

The Critical Role of LKB1 in Phenformin's Action

The cellular context, particularly the status of the LKB1 tumor suppressor gene, is a critical determinant of the response to phenformin.

In cells with functional, wild-type LKB1 (LKB1-WT), the energy stress induced by phenformin leads to robust LKB1-mediated AMPK phosphorylation and activation.[12] This triggers a cytostatic, pro-survival metabolic adaptation. The cell cycle is halted, and energy is conserved, allowing the cell to weather the metabolic crisis.[13]

Conversely, in LKB1-deficient cells (LKB1-mutant), the primary mechanism for activating AMPK in response to a rising AMP:ATP ratio is lost.[13] Without functional AMPK, the cell cannot effectively manage the severe energy depletion caused by phenformin's inhibition of Complex I. The failure to inhibit anabolic processes and activate catabolic ones leads to a catastrophic energy collapse, resulting in increased apoptosis and cell death.[7] This differential sensitivity suggests that LKB1 status could be a valuable biomarker for predicting therapeutic response to phenformin in oncology.

Caption: Logical flow of phenformin's effect based on LKB1 status.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Progress in antitumor mechanisms and applications of phenformin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Roles of AMPK and Metformin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Phenformin Activates the Unfolded Protein Response in an AMP-activated Protein Kinase (AMPK)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IKK promotes cytokine-induced and cancer-associated AMPK activity and attenuates phenformin-induced cell death in LKB1-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phenformin alone or combined with gefitinib inhibits bladder cancer via AMPK and EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]

Phenformin Hydrochloride's Impact on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of phenformin hydrochloride on cellular metabolism. Phenformin, a biguanide antihyperglycemic agent, has garnered significant interest for its potent anti-cancer properties, which are intrinsically linked to its profound impact on cellular bioenergetics. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

Phenformin's primary molecular target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] Its lipophilic nature, due to the presence of a phenylethyl side chain, allows for greater accumulation within the mitochondrial matrix compared to its analogue, metformin.[3] This potent inhibition of Complex I disrupts oxidative phosphorylation, leading to a cascade of metabolic reprogramming events.

The immediate consequences of Complex I inhibition are a decrease in ATP synthesis and an altered cellular redox state, characterized by an increased NADH/NAD+ ratio.[4][5] This energy stress is a critical trigger for the activation of downstream signaling pathways that govern cell growth, proliferation, and survival.

Key Metabolic Consequences

The inhibition of mitochondrial respiration by phenformin instigates a profound shift in cellular metabolism, compelling cells to adapt to the altered bioenergetic landscape.

Activation of AMP-Activated Protein Kinase (AMPK)

The decrease in intracellular ATP levels and the corresponding increase in the AMP/ATP ratio are sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][7] Phenformin treatment leads to the phosphorylation and activation of AMPK.[2][8] Once activated, AMPK orchestrates a metabolic switch to conserve ATP by inhibiting anabolic processes while promoting catabolic pathways to generate ATP.

Inhibition of mTOR Signaling

A major downstream target of AMPK is the mTOR (mammalian target of rapamycin) signaling pathway, a central controller of cell growth and proliferation.[9] Activated AMPK phosphorylates and activates the tuberous sclerosis complex (TSC2), which in turn inhibits Rheb, a critical activator of mTORC1.[1] This leads to the dephosphorylation and inactivation of mTORC1 substrates, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth.[4] Some studies suggest that phenformin can also inhibit mTORC1 signaling in an AMPK-independent manner through the inhibition of Rag GTPases.[10]

Upregulation of Glycolysis and Lactate Production

To compensate for the compromised mitochondrial ATP production, cells treated with phenformin upregulate glycolysis.[4][8] This metabolic adaptation, often referred to as the "Warburg effect," allows for the rapid, albeit less efficient, generation of ATP. The increased glycolytic flux results in the conversion of pyruvate to lactate, leading to a significant increase in lactate production and the acidification of the extracellular environment.[2][11][12]

Induction of Oxidative Stress

The disruption of the electron transport chain by phenformin can lead to the leakage of electrons and the generation of reactive oxygen species (ROS), inducing a state of oxidative stress.[4] This increase in ROS can contribute to the cytotoxic effects of phenformin by causing damage to DNA, proteins, and lipids.

Quantitative Data on Phenformin's Metabolic Effects

The following tables summarize quantitative data from various studies on the effects of phenformin on cell proliferation, oxygen consumption, and lactate production.

Table 1: IC50 Values of Phenformin for Cell Proliferation

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| MCF7 | Breast Cancer | 1.184 ± 0.045 | [8] |

| ZR-75-1 | Breast Cancer | 0.665 ± 0.007 | [8] |

| MDA-MB-231 | Breast Cancer | 2.347 ± 0.010 | [3][8] |

| SUM1315 | Breast Cancer | 1.885 ± 0.015 | [8] |

| SKOV3 | Ovarian Cancer | 0.9 | [9] |

| Hey | Ovarian Cancer | 1.75 | [9] |

| IGROV-1 | Ovarian Cancer | 0.8 | [9] |

| T-ALL (PTEN-/-) | Leukemia | 0.005 ± 0.001 | [13] |

| T-ALL (PTEN-/- AMPK-/-) | Leukemia | 0.027 ± 0.005 | [13] |

Table 2: Effect of Phenformin on Oxygen Consumption Rate (OCR)

| Cell Line | Phenformin Concentration | Duration of Treatment | % Inhibition of OCR (relative to control) | Reference |

| SH-SY5Y | 1 mM | 6 hours | ~100% (mitochondrial OCR) | [2] |

| SH-SY5Y | 1 mM | 30 minutes | Significant decrease | [2] |

| CT26 | 0.1 - 1 mM | 3 hours | Dose-dependent decrease | [14] |

| HCT116 | 0.1 - 1 mM | 3 hours | Dose-dependent decrease | [14] |

| Isolated rat liver cells | Dose-dependent | Not specified | Decrease in oxygen consumption | [15] |

| Human platelets | IC50 ~0.06 mM (for Complex I) | Not specified | Potent inhibition | [16] |

Table 3: Effect of Phenformin on Lactate Production

| Cell System | Phenformin Concentration | Observation | Reference |

| CT26 cells | 1 mM | Increased lactate production and decreased medium pH | [11] |

| Isolated rat liver cells | Dose-dependent | Increased lactate production | [15] |

| Human peripheral blood mononuclear cells | ≥ 1 mM | Augmented lactate release | [16] |

| Transforming cells | 10 µM | Increased lactate production | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the metabolic effects of phenformin.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer (e.g., XF96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant solution

-

Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

-

Cells of interest.

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C overnight.

-

Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the mitochondrial stress test compounds and phenformin (at desired concentrations) into the appropriate ports of the hydrated sensor cartridge.

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal OCR, and then sequentially inject phenformin and the mitochondrial stress compounds to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[1][7]

-

Data Analysis: Normalize the OCR data to cell number or protein concentration.

Western Blotting for AMPK Phosphorylation

This protocol is used to detect the activation of AMPK by assessing its phosphorylation status.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Lysis: Treat cells with phenformin for the desired time and concentration. Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (typically diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total AMPKα to normalize the phospho-AMPK signal.

Measurement of Lactate Production

A colorimetric assay is a common method to quantify lactate in cell culture supernatant.

Materials:

-

Lactate assay kit (containing lactate dehydrogenase, NAD+, and a colorimetric probe).

-

96-well microplate.

-

Microplate reader.

-

Cell culture supernatant from phenformin-treated and control cells.

-

Lactate standard solution.

Procedure:

-

Sample Collection: Collect the cell culture medium at different time points after phenformin treatment.

-

Standard Curve Preparation: Prepare a standard curve using the provided lactate standard.[18][19]

-

Reaction Setup: Add the collected supernatant and the standards to a 96-well plate. Add the reaction mixture from the kit to each well.[20]

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 30 minutes), protected from light.

-

Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm or 570 nm) using a microplate reader.

-

Calculation: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to cell number or protein concentration.

Measurement of Cellular ATP Levels

A luciferase-based assay is a highly sensitive method for quantifying cellular ATP.

Materials:

-

ATP assay kit (containing luciferase, luciferin, and a cell lysis reagent).

-

Luminometer.

-

96-well opaque-walled plate.

-

Cells of interest.

-

ATP standard solution.

Procedure:

-

Cell Treatment: Treat cells with phenformin in a 96-well plate.

-

Cell Lysis: Add the cell lysis reagent from the kit directly to the wells to release ATP.

-

Luciferase Reaction: Add the luciferase/luciferin reagent to each well. This enzyme will catalyze the production of light in the presence of ATP.[6][21]

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.[10][22]

-

Quantification: Generate a standard curve with known concentrations of ATP to determine the ATP concentration in the cell lysates.

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Signaling Pathway of Phenformin's Metabolic Effects

Caption: Signaling cascade initiated by phenformin's inhibition of mitochondrial complex I.

Experimental Workflow for Assessing Metabolic Effects

Caption: A typical experimental workflow for studying phenformin's metabolic effects.

Logical Relationships of Phenformin's Cellular Effects

References

- 1. content.protocols.io [content.protocols.io]

- 2. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. sm.unife.it [sm.unife.it]

- 5. agilent.com [agilent.com]

- 6. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]

- 7. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]

- 8. Phenformin Induces Cell Cycle Change, Apoptosis, and Mesenchymal-Epithelial Transition and Regulates the AMPK/mTOR/p70s6k and MAPK/ERK Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]

- 12. Metformin and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The effects of metformin compared to the effects of phenformin on the lactate production and the metabolism of isolated parenchymal rat liver cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. assaygenie.com [assaygenie.com]

- 19. resources.bio-techne.com [resources.bio-techne.com]

- 20. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]

- 21. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

phenformin hydrochloride lactate production mechanism

An In-depth Technical Guide on the Production and Metabolic Impact of Phenformin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenformin, an antidiabetic drug of the biguanide class, was historically used for the treatment of type 2 diabetes but was withdrawn from most markets due to a high incidence of lactic acidosis[1][2]. Despite this, there is a resurgence of interest in phenformin for its potential applications in oncology, leveraging its unique metabolic effects[3][4]. This guide provides a detailed examination of the chemical synthesis of this compound (HCl) and elucidates the biological mechanism responsible for the associated increase in lactate production. It is crucial to clarify that the common pharmaceutical form is the hydrochloride salt; the lactate association stems from a metabolic consequence of the drug's action, not from the synthesis of a "phenformin lactate" salt.

Chemical Synthesis of this compound

The synthesis of phenformin, N-(2-phenylethyl)biguanide, is a well-established process in organic chemistry. The most common and efficient method involves the reaction of a primary amine with a cyanoguanidine compound under acidic conditions.[5][6]

Core Reaction Pathway

The primary route for synthesizing this compound involves the condensation of phenethylamine and dicyandiamide. Hydrochloric acid is used as a catalyst, which protonates the nitrile group in dicyandiamide, activating it for nucleophilic attack by the amine.[5] The final product is the hydrochloride salt of phenformin.[6]

The overall chemical reaction is as follows:

Phenethylamine + Dicyandiamide --(HCl)--> this compound

Caption: Chemical synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established methodologies for the synthesis of biguanides, including a patented process for this compound.[5][6][7]

Materials:

-

Phenethylamine (C8H11N)

-

Dicyandiamide (C2H4N4)

-

Hydrochloric Acid (HCl)

-

Reaction vessel (e.g., 100L reaction tank)

-

Stirring apparatus

-

Heating and distillation equipment

Procedure:

-

Charging the Reactor: Add 35.8 kg of phenethylamine to the 100L reaction tank.[7]

-

Acidification: Begin stirring and slowly add 33 kg of hydrochloric acid dropwise. Maintain the temperature of the reaction mixture between 45-50°C.[7]

-

pH Adjustment: Continue adding hydrochloric acid over approximately 1 to 1.5 hours until the pH of the mixture reaches 5.[7]

-

Addition of Dicyandiamide: Introduce 25 kg of dicyandiamide to the reaction mixture.[7]

-

Reaction and Distillation: Heat the mixture. Water will begin to distill from the reaction. Continue the distillation process until the temperature of the reaction mixture rises to 132-136°C and approximately 10 kg of water has been collected.[7]

-

Purification (General Procedure): Although the patent does not detail purification, standard methods for biguanide hydrochloride salts involve cooling the reaction mixture to induce crystallization.[8] The resulting solid can be collected by filtration and recrystallized from a suitable solvent, such as aqueous ethanol, to achieve the desired purity.[8][9]

Quantitative Synthesis Data

While specific yield data for the above industrial-scale protocol is not provided, related laboratory syntheses of biguanide hydrochlorides report moderate to excellent yields.

| Product | Reactants | Conditions | Yield (%) | Reference |

| 1-Phenylbiguanide HCl | Phenylamine, Dicyandiamide | Refluxing aqueous HCl (1 M), 12h | 84% | [5][6] |

| Substituted Biguanides | Various Amines, Cyanoguanidine | Iron(III) chloride catalyst | 55-99% | [5][6] |

| Alkylbis-biguanide di-HCl | Cyanoguanidine compounds | Refluxing aqueous HCl | Not specified | [5][6] |

The "Lactate" Mechanism: A Metabolic Consequence

Phenformin's association with lactate is not due to its chemical formulation but is a direct result of its mechanism of action at the cellular level. The drug is a potent inhibitor of mitochondrial respiration, which leads to a metabolic shift and subsequent production of lactic acid, potentially causing lactic acidosis.[10][11]

Inhibition of Mitochondrial Complex I

The primary molecular target of phenformin is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][12] Phenformin is a more potent inhibitor of Complex I than its more commonly used counterpart, metformin.[12][13]

Mechanism of Action:

-

Inhibition of Oxidative Phosphorylation: By blocking Complex I, phenformin disrupts the flow of electrons, thereby inhibiting oxidative phosphorylation and significantly reducing mitochondrial ATP production.[2][14]

-

Shift to Glycolysis: To compensate for the deficit in ATP from mitochondria, the cell upregulates glycolysis, the metabolic pathway that breaks down glucose to pyruvate to generate ATP.[10][15]

-

Lactate Production: The high rate of glycolysis produces large amounts of pyruvate and consumes NAD+. To regenerate NAD+ and allow glycolysis to continue, pyruvate is converted to lactate by the enzyme lactate dehydrogenase (LDH).[14][15] This leads to an accumulation of lactate within the cells, which is then secreted, lowering the extracellular pH.[15]

Caption: Biological pathway of phenformin-induced lactate production.

Quantitative Data on Metabolic Effects

Studies have consistently demonstrated the dose-dependent effect of phenformin on lactate production and cellular respiration. Phenformin is significantly more potent than metformin in inducing these effects.

| Cell/System Type | Phenformin Concentration | Observed Effect | Potency vs. Metformin | Reference |

| Isolated Rat Liver Cells | Dose-dependent | Increased lactate production, decreased O2 consumption, decreased ATP | ~10x more potent | [14] |

| Human Platelets | 25-500 µM | Inhibition of Complex I respiration, increased lactate release | ~20x more potent | [13] |

| CT26 Cancer Cells | Not specified | Increased lactate production, decreased medium pH | Not specified | [15] |

| Cell Transformation Model | Not specified | Increased glucose uptake and lactate production | Stronger effect than metformin | [10] |

Conclusion

The production of this compound is achieved through a straightforward and high-yielding chemical synthesis, primarily involving the acid-catalyzed reaction between phenethylamine and dicyandiamide. The association of phenformin with lactate is a critical aspect of its biological activity and toxicity profile, arising from its potent inhibition of mitochondrial Complex I. This action forces a metabolic shift towards glycolysis, resulting in increased production of lactate. For professionals in drug development and research, understanding this distinction between the synthesized chemical entity (the hydrochloride salt) and its metabolic consequence (lactate production) is paramount for evaluating both its therapeutic potential and its associated risks.

References

- 1. Biguanide - Wikipedia [en.wikipedia.org]

- 2. Phenformin - Wikipedia [en.wikipedia.org]

- 3. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. This compound and preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metformin and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metformin - Wikipedia [en.wikipedia.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of metformin compared to the effects of phenformin on the lactate production and the metabolism of isolated parenchymal rat liver cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of AMPK Activation by Phenformin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for analyzing the activation of AMP-activated protein kinase (AMPK) by phenformin using Western blotting. This guide includes the underlying signaling pathway, a step-by-step experimental workflow, and key quantitative parameters to ensure reliable and reproducible results.

Introduction

Phenformin, a biguanide drug, is a potent activator of AMPK, a crucial cellular energy sensor. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which can be induced by metabolic stressors like phenformin's inhibition of mitochondrial complex I.[1] Activated AMPK, phosphorylated at threonine 172 (Thr172) of its α-subunit, plays a central role in regulating metabolism by switching on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.[1][2][3] Western blotting is a widely used technique to quantify the activation of AMPK by measuring the level of phosphorylated AMPK (p-AMPK) relative to the total AMPK protein.

Phenformin-AMPK Signaling Pathway

Phenformin treatment leads to the inhibition of mitochondrial respiratory chain complex I. This reduces ATP synthesis, thereby increasing the intracellular AMP:ATP ratio.[1] The elevated AMP levels allosterically activate AMPK and promote its phosphorylation at Thr172 by upstream kinases, such as Liver Kinase B1 (LKB1). Activated AMPK then phosphorylates downstream targets to restore energy homeostasis.

Caption: Phenformin-induced AMPK signaling pathway.

Experimental Protocols

This section details the methodology for treating cells with phenformin and subsequently analyzing AMPK activation via Western blot.

Part 1: Cell Culture and Phenformin Treatment

-

Cell Seeding: Plate the cells of interest (e.g., breast cancer cell lines like MCF7 or MDA-MB-231) in appropriate culture dishes and grow them to 70-80% confluency.[4]

-

Phenformin Preparation: Prepare a stock solution of phenformin hydrochloride in sterile water or DMSO. Further dilute the stock solution in a culture medium to the desired final concentrations.

-

Cell Treatment: Replace the existing culture medium with the medium containing the desired concentration of phenformin or a vehicle control (e.g., water or DMSO). Treatment concentrations can range from micromolar to millimolar depending on the cell type and experimental goals.[4][5][6] For example, IC50 values for some breast cancer cell lines range from 0.665 mM to 2.347 mM.[4]

-

Incubation: Incubate the cells for a predetermined period (e.g., 1, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the specific cell line and experimental question.

Part 2: Protein Extraction

-

Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

-

Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the total protein extract.

Part 3: Protein Quantification

-